2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[[2-(4-ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole is a member of methoxybenzenes.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds structurally related to 2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole exhibit antimicrobial properties. For instance, imino-4-methoxyphenol thiazole derived Schiff base ligands, which share a structural resemblance, have been tested for antibacterial and antifungal activities, showing moderate effectiveness against certain bacteria and fungi (Vinusha et al., 2015). Similarly, another study on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrated significant antimicrobial activity (Noolvi et al., 2016).
Liquid Crystal Properties
Certain compounds containing 1,3,4-thiadiazole, like the one , have been found to exhibit liquid crystalline properties. A study synthesizing new mesogenic series of liquid crystalline compounds containing 1,3,4-thiadiazole and 1,2,4-triazole showed that these compounds displayed enantiotropic nematic mesophases, which are significant for materials science applications (Tomma et al., 2009).
Anticancer Activity
Derivatives of 1,3,4-thiadiazole have been investigated for their potential in cancer treatment. A study on 5-(3-indolyl)-1,3,4-thiadiazoles synthesized a series of these compounds and analyzed their cytotoxicity against various human cancer cell lines, indicating promising anticancer properties (Kumar et al., 2010). This highlights the potential therapeutic application of 1,3,4-thiadiazole derivatives in oncology.
Synthesis and Structural Studies
Thiadiazole derivatives, such as this compound, are of interest in synthetic and structural chemistry. Studies have focused on their synthesis and crystal structure, providing insights into their molecular configuration and potential applications in various fields (Wan et al., 2006).
Properties
Molecular Formula |
C16H17N3O2S3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H17N3O2S3/c1-4-21-13-6-5-11(7-14(13)20-3)15-17-12(8-22-15)9-23-16-19-18-10(2)24-16/h5-8H,4,9H2,1-3H3 |
InChI Key |
FQQDZAYAVCRXJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)CSC3=NN=C(S3)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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